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Introduction
Lavendustin B is a synthetic compound, originally derived from fungal metabolites, that has

garnered interest in cellular biology and drug discovery as a multi-target inhibitor.[1] While

structurally related to the more potent protein-tyrosine kinase (PTK) inhibitor Lavendustin A,

Lavendustin B exhibits a distinct profile of biological activity.[2][3] It is primarily recognized as

a weak tyrosine kinase inhibitor, a competitive inhibitor of the glucose transporter 1 (GLUT1),

and an inhibitor of the HIV-1 integrase interaction with its cellular cofactor LEDGF/p75.[4][5][6]

This diverse activity makes Lavendustin B a valuable tool for dissecting various cellular

signaling and transport pathways, often used as a comparative control for more potent

inhibitors like Lavendustin A.[2]

Chemical Structure and Physicochemical Properties
Lavendustin B is chemically identified as 5-[bis[(2-hydroxyphenyl)methyl]amino]-2-

hydroxybenzoic acid.[7] Its structure features a central salicylic acid moiety with a

dibenzylamino group substitution.

Table 1: Chemical Identifiers for Lavendustin B
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Identifier Value Reference

IUPAC Name

5-[bis[(2-
hydroxyphenyl)methyl]ami
no]-2-hydroxybenzoic acid

[7]

Synonyms

N,N-bis(2′-Hydroxybenzyl)-3-

aminosalicylic acid; 5-(Bis((2-

hydroxyphenyl)methyl)amino)-

2-hydroxybenzoic acid

[8]

CAS Number 125697-91-8 [4][7][8]

Molecular Formula C21H19NO5 [1][7][8]

SMILES
O=C(O)c1cc(N(Cc2ccccc2O)C

c2ccccc2O)ccc1O
[1]

| InChI Key | RTYOLBQXFXYMKY-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties of Lavendustin B

Property Value Reference

Molecular Weight 365.38 g/mol [1][4][7]

Purity (Commercial) ≥95-97% [1][8]

Appearance Powder [4]

| Solubility | DMSO: 73 mg/mL (199.79 mM) Ethanol: 73 mg/mL Water: Insoluble |[4] |

Mechanism of Action and Biological Activity
Lavendustin B's utility as a research tool stems from its ability to interact with multiple distinct

biological targets.

Tyrosine Kinase Inhibition
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Protein-tyrosine kinases (PTKs) are critical enzymes in signal transduction pathways that

regulate cell growth, differentiation, and division.[1] They function by transferring a phosphate

group from ATP to tyrosine residues on substrate proteins. Lavendustin B is known to inhibit

this process, although it is considered a weak inhibitor of tyrosine kinases compared to its

analogue, Lavendustin A.[5] This differential activity allows researchers to use Lavendustin B
as a negative control in certain contexts, for example, in studies of VEGF-induced

angiogenesis, which is inhibited by Lavendustin A but not B.[2][3]
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Caption: General pathway of Receptor Tyrosine Kinase (RTK) signaling and inhibition.

Inhibition of Glucose Transporter 1 (GLUT1)
Lavendustin B acts as a direct, ATP-competitive inhibitor of the hexose transporter GLUT1.[4]

[5] GLUT1 is a ubiquitously expressed membrane protein responsible for facilitating the

transport of glucose across the plasma membrane, a critical process for cellular metabolism. In
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HL-60 cells and human erythrocytes, Lavendustin B inhibits the uptake of glucose analogs in

a dose-dependent manner.[5][6]
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Caption: Competitive inhibition of the GLUT1 transporter by Lavendustin B.

Inhibition of HIV-1 Integrase Interaction
Lavendustin B has been identified as an inhibitor of the interaction between the HIV-1

integrase (IN) and its essential human cofactor, Lens Epithelium-Derived Growth Factor

(LEDGF/p75).[4][5] This protein-protein interaction is crucial for tethering the viral pre-

integration complex to the host cell's chromatin, a necessary step for efficient viral replication.

By disrupting this interaction, Lavendustin B presents a potential mechanism for anti-retroviral

activity.[4][6]
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Caption: Lavendustin B disrupts the HIV-1 Integrase and LEDGF/p75 interaction.

Quantitative Biological Data
The inhibitory potency of Lavendustin B has been quantified against several of its targets.

Table 3: Inhibitory Activity of Lavendustin B
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Target/Process Assay Type Value Type Value (µM) Reference

HIV-1 Integrase

/ LEDGF/p75

Interaction

Protein-
Protein
Interaction
Assay

IC50 94.07 [5]

Glucose

Transporter 1

(GLUT1)

Competitive

Binding Assay
Ki 15 [5]

Hexose Uptake

(HL-60 Cells)

Cellular Uptake

Assay
IC50 ~10 - 30 [5][6]

| pp60F527 Kinase | In vitro Kinase Assay | IC50 | Not reported for Lavendustin B;

Lavendustin A IC50 is 18 µM |[9] |

Experimental Protocols
Detailed, step-by-step protocols for assays involving Lavendustin B are often specific to the

laboratory and experimental setup. However, the general principles for key experiments are

outlined below.

Tyrosine Kinase Inhibition Assay (General Principle)
The activity of tyrosine kinase inhibitors is commonly measured by quantifying the

phosphorylation of a substrate. A typical radiometric assay involves the following steps:

Reaction Setup: The kinase, a specific peptide or protein substrate, and various

concentrations of the inhibitor (e.g., Lavendustin B) are combined in a reaction buffer.

Initiation: The kinase reaction is initiated by the addition of ATP, which includes a

radiolabeled phosphate, [γ-32P]ATP.

Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

Termination: The reaction is stopped, often by adding EDTA to chelate the Mg2+ required by

the kinase.
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Measurement: The radiolabeled, phosphorylated substrate is separated from the unreacted

[γ-32P]ATP (e.g., via centrifugation and washing of an immobilized substrate).[10]

Analysis: The amount of radioactivity incorporated into the substrate is measured using liquid

scintillation counting. The IC50 value—the concentration of inhibitor required to reduce

kinase activity by 50%—is then calculated.[10]
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Caption: General workflow for an in vitro radiometric tyrosine kinase inhibition assay.

GLUT1 Inhibition Assay (Cellular Hexose Uptake)
This assay measures the ability of a compound to block glucose transport into cells.

Cell Preparation: A cell line expressing GLUT1 (e.g., HL-60 or erythrocytes) is cultured and

washed.[6]

Inhibitor Pre-incubation: Cells are incubated with varying concentrations of Lavendustin B
for a short period.

Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose, is

added to the cells for a defined period. This analog is transported by GLUT1 but is not fully

metabolized, causing it to be trapped inside the cell.

Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to

remove the extracellular radiolabeled analog.

Analysis: The cells are lysed, and the intracellular radioactivity is measured. A decrease in

radioactivity compared to untreated control cells indicates inhibition of glucose transport.[6]

HIV-1 Integrase-LEDGF/p75 Interaction Assay
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This type of assay is designed to measure the disruption of a specific protein-protein

interaction. A common high-throughput method is the AlphaScreen™ (Amplified Luminescent

Proximity Homogeneous Assay).

Component Labeling: Recombinant HIV-1 Integrase is conjugated to "Donor" beads, and

recombinant LEDGF/p75 is conjugated to "Acceptor" beads.

Reaction: The two proteins, their respective beads, and the test compound (Lavendustin B)

are incubated together.

Detection: If the proteins interact, they bring the Donor and Acceptor beads into close

proximity. When the Donor beads are excited with a laser, they release singlet oxygen, which

travels to the nearby Acceptor beads, causing them to emit a chemiluminescent signal.

Analysis: If Lavendustin B successfully inhibits the interaction, the beads are not brought

together, and the signal is significantly reduced. The IC50 can be determined from a dose-

response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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